molecular formula C13H14BrNO3 B11241852 ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11241852
M. Wt: 312.16 g/mol
InChI Key: ASDKWGKYKLXCAQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific research fields.

Preparation Methods

The synthesis of ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The specific synthesis of this compound would involve the bromination and esterification of the indole derivative .

Chemical Reactions Analysis

Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Esterification: The carboxylate group can undergo esterification reactions to form different esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols .

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C13H14BrNO3/c1-4-18-13(17)12-7(2)15(3)10-6-9(14)11(16)5-8(10)12/h5-6,16H,4H2,1-3H3

InChI Key

ASDKWGKYKLXCAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C

Origin of Product

United States

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